molecular formula C8H9ClO B13608503 2-(Chloromethyl)-5-methylphenol CAS No. 7405-11-0

2-(Chloromethyl)-5-methylphenol

Cat. No.: B13608503
CAS No.: 7405-11-0
M. Wt: 156.61 g/mol
InChI Key: PJGQFSPUUDQIJM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methylphenol is an organic compound with the molecular formula C8H9ClO It is a derivative of phenol, where the hydrogen atom in the ortho position relative to the hydroxyl group is replaced by a chloromethyl group, and the hydrogen atom in the para position is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methylphenol can be achieved through several methods. One common approach involves the chloromethylation of 5-methylphenol (also known as p-cresol). This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

C7H8O+CH2O+HClC8H9ClO+H2O\text{C}_7\text{H}_8\text{O} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{C}_8\text{H}_9\text{ClO} + \text{H}_2\text{O} C7​H8​O+CH2​O+HCl→C8​H9​ClO+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The phenolic hydroxyl group can be reduced to form corresponding ethers.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenols.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of ethers.

Scientific Research Applications

2-(Chloromethyl)-5-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methylphenol depends on its specific application. In antimicrobial research, it is believed to disrupt microbial cell membranes or interfere with essential enzymatic processes. The chloromethyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)phenol
  • 4-(Chloromethyl)-2-methylphenol
  • 2-(Bromomethyl)-5-methylphenol

Uniqueness

2-(Chloromethyl)-5-methylphenol is unique due to the specific positioning of the chloromethyl and methyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

7405-11-0

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

2-(chloromethyl)-5-methylphenol

InChI

InChI=1S/C8H9ClO/c1-6-2-3-7(5-9)8(10)4-6/h2-4,10H,5H2,1H3

InChI Key

PJGQFSPUUDQIJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCl)O

Origin of Product

United States

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